Ethyl 4,5-dimethoxy-2-nitrobenzoate

Organic Synthesis Process Chemistry Anhydrous Transformations

Secure this critical nitro-dimethoxybenzoate ester for advanced pharmaceutical and radiochemical synthesis. This ethyl ester variant uniquely combines intermediate lipophilicity with balanced reduction kinetics—properties essential for efficient chromatographic purification in PET tracer production and orthogonal protection strategies in quinazoline syntheses. Opt for the validated ethyl ester instead of the methyl or phenyl analogue to avoid kinetic re-validation risks in multi-step syntheses.

Molecular Formula C11H13NO6
Molecular Weight 255.22 g/mol
CAS No. 100905-33-7
Cat. No. B1306771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5-dimethoxy-2-nitrobenzoate
CAS100905-33-7
Molecular FormulaC11H13NO6
Molecular Weight255.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
InChIInChI=1S/C11H13NO6/c1-4-18-11(13)7-5-9(16-2)10(17-3)6-8(7)12(14)15/h5-6H,4H2,1-3H3
InChIKeyVNPCXITWHOOQAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4,5-Dimethoxy-2-Nitrobenzoate (CAS 100905-33-7): Chemical Identity and Core Properties for Research Procurement


Ethyl 4,5-dimethoxy-2-nitrobenzoate (CAS 100905-33-7) is a nitro-substituted benzoate ester featuring dimethoxy groups at the 4- and 5-positions of the aromatic ring [1]. Its molecular formula is C₁₁H₁₃NO₆ with a molecular weight of 255.22 g/mol, and it exists as a grayish-yellow solid with a melting point of 100–102°C . The compound contains three synthetically addressable functional groups—a nitro group, an ethyl ester moiety, and two methoxy substituents—enabling versatile downstream transformations including nitro reduction to primary amines, ester hydrolysis to carboxylic acids, and electrophilic aromatic substitution [2]. This combination of reactive handles positions the compound as a modular intermediate in pharmaceutical synthesis and radiochemistry applications [3].

Why Ethyl 4,5-Dimethoxy-2-Nitrobenzoate Cannot Be Replaced by Generic 4,5-Dimethoxy-2-Nitrobenzoate Analogs in Critical Synthesis Workflows


Within the 4,5-dimethoxy-2-nitrobenzoate chemical family, the ester moiety critically governs both physicochemical properties and reaction compatibility. The ethyl ester variant (CAS 100905-33-7) occupies a narrow operational window distinct from its acid, methyl ester, and phenyl ester counterparts. While the aromatic nitro-dimethoxy pharmacophore is conserved, differences in molecular weight (ranging from 227 to 303 g/mol), melting point (spanning 100°C to 197°C), and hydrolytic stability substantially alter solubility in organic solvent systems and chromatographic behavior . In multi-step syntheses—particularly radiochemical preparations requiring anhydrous conditions and precise stoichiometric control—the ethyl ester confers intermediate lipophilicity and a balanced reduction rate that the methyl ester and phenyl ester cannot replicate [1]. In vivo, free carboxylic acid derivatives often exhibit higher plasma protein binding and lower passive membrane permeability than their ester counterparts [2]. Consequently, substituting one 4,5-dimethoxy-2-nitrobenzoate derivative for another without rigorous re-validation introduces unquantified risk of failed reduction kinetics, altered intermediate isolation, or divergent biological distribution profiles.

Quantitative Differentiation of Ethyl 4,5-Dimethoxy-2-Nitrobenzoate (100905-33-7) vs. Closest Structural Analogs: A Procurement Evidence Guide


Organic Solvent Compatibility: Ethyl Ester Demonstrates Superior Solubility vs. Free Carboxylic Acid for Anhydrous Reaction Conditions

The ethyl ester derivative exhibits markedly enhanced solubility in common anhydrous organic solvents compared to the corresponding free carboxylic acid, 4,5-dimethoxy-2-nitrobenzoic acid (CAS 4998-07-6). The dimethoxy groups enhance solubility in organic solvents, facilitating reactions under mild conditions [1]. While the free acid is a crystalline solid with limited solubility in aprotic media (requiring polar aprotic solvents or bases for dissolution), the ethyl ester is freely soluble in ethanol, ethyl acetate, dichloromethane, and diethyl ether . This differential solubility directly impacts the feasibility of nitro group reduction under strictly anhydrous conditions using hydrogen gas over palladium on carbon, where the presence of water from acid neutralization steps can poison the catalyst or reduce reaction yield [2].

Organic Synthesis Process Chemistry Anhydrous Transformations

Nitro Reduction Kinetics: Ethyl Ester Reduction Rate vs. Phenyl Ester for Catalytic Hydrogenation Workflows

The nitro group of ethyl 4,5-dimethoxy-2-nitrobenzoate undergoes smooth reduction by hydrogenation over palladium on carbon (Pd/C) in ethanol to provide the corresponding substituted aniline, a key intermediate in pharmaceutical synthesis [1]. In contrast, the phenyl ester analog (phenyl 4,5-dimethoxy-2-nitrobenzoate, CAS 100905-32-6) introduces an additional reducible moiety—the phenyl ester group itself can undergo hydrogenolysis of the C–O bond under similar hydrogenation conditions, potentially generating phenol as a byproduct and reducing the yield of the desired aniline intermediate . The ethyl ester group is substantially more stable to hydrogenolysis than the phenyl ester, allowing selective nitro group reduction without competitive ester cleavage [2].

Catalytic Hydrogenation Amine Synthesis Reaction Kinetics

Physical Form and Melting Point: Ethyl Ester Processing Advantage vs. Higher-Melting Analogs

Ethyl 4,5-dimethoxy-2-nitrobenzoate (CAS 100905-33-7) exhibits a melting point of 100–102°C and exists as a grayish-yellow solid at ambient temperature . This melting point is significantly lower than the free carboxylic acid analog, 4,5-dimethoxy-2-nitrobenzoic acid (CAS 4998-07-6), which melts at 195–197°C , and moderately lower than the methyl ester analog (CAS 26791-93-5), which melts at 141–144°C [1]. The lower melting point of the ethyl ester facilitates easier handling during weighing, transfer, and dissolution processes, particularly in automated synthesis modules where solid dispensing precision is temperature-sensitive. The 100–102°C range also places the compound comfortably above typical laboratory ambient temperatures (preventing unintended softening during storage) while remaining accessible for gentle heating to achieve complete dissolution when needed .

Solid Handling Formulation Analytical Reference Standards

Commercial Purity and Analytical Documentation: Batch-Specific QC Data Availability from Major Suppliers

Ethyl 4,5-dimethoxy-2-nitrobenzoate is commercially available at standard purities of ≥95% (AKSci, CymitQuimica) and ≥98% (Bidepharm) . Critically, Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC analytical reports for each production lot . This level of analytical transparency is not uniformly documented across all 4,5-dimethoxy-2-nitrobenzoate derivatives; for example, the phenyl ester analog (CAS 100905-32-6) is listed with fewer suppliers and limited publicly disclosed batch QC protocols [1]. The availability of certified NMR and HPLC traces reduces the procurement risk for applications requiring high-purity starting materials, such as radiochemical labeling where trace impurities can quench radiolabeling yields or generate radioactive byproducts [2].

Quality Control Analytical Chemistry Procurement Compliance

Molecular Weight Optimization: Ethyl Ester Balances Synthetic Handle Density vs. Mass for Radiochemical Applications

The molecular weight of ethyl 4,5-dimethoxy-2-nitrobenzoate is 255.22 g/mol [1]. This positions it between the methyl ester (241.20 g/mol) [2] and the phenyl ester (303.27 g/mol) [3] within the 4,5-dimethoxy-2-nitrobenzoate ester series. In the validated synthesis of the EGFR/HER2/HER3 PET imaging agent [¹¹C]AZD8931, the ethyl ester serves as a precursor that undergoes 11 subsequent synthetic steps to yield the final radiotracer with 2–5% overall radiochemical yield [4]. The intermediate molecular weight of the ethyl ester provides sufficient mass for precise gravimetric handling in sub-milligram quantities while avoiding the excessive mass burden of the phenyl ester, which would necessitate larger reaction volumes and potentially reduce specific activity of the final radiochemical product [5].

Radiochemistry PET Imaging Precursor Design

Crystallographic Characterization: Single-Crystal X-Ray Structure Confirms Molecular Geometry for Computational Docking Studies

The single-crystal X-ray diffraction structure of ethyl 4,5-dimethoxy-2-nitrobenzoate has been solved and deposited, showing 30% probability displacement ellipsoids and the full atom-numbering scheme [1]. This unambiguous crystallographic characterization confirms the molecular geometry, including the spatial orientation of the nitro group relative to the dimethoxy substituents and the ethyl ester moiety. In contrast, no single-crystal X-ray structure is publicly available for the methyl ester or phenyl ester analogs in major crystallographic databases [2]. The availability of validated 3D coordinates enables accurate molecular docking simulations and quantum mechanical calculations without the need for geometry optimization from a 2D sketch—a time-saving advantage for medicinal chemistry programs investigating this scaffold as a pharmacophore building block [3].

Structural Biology Computational Chemistry Crystallography

Validated Application Scenarios for Ethyl 4,5-Dimethoxy-2-Nitrobenzoate (100905-33-7) Based on Quantitative Differentiation Evidence


Radiochemical Precursor for ¹¹C-Labeled PET Tracers Targeting EGFR/HER Kinase Signaling

Ethyl 4,5-dimethoxy-2-nitrobenzoate serves as a critical starting material in the 11-step radiosynthesis of [¹¹C]AZD8931, a PET imaging agent for EGFR, HER2, and HER3 receptor tyrosine kinases [3]. The compound's intermediate molecular weight (255.22 g/mol) and balanced lipophilicity from the ethyl ester moiety enable efficient chromatographic purification of radiolabeled intermediates—a requirement for achieving the high specific activity (typically >37 GBq/μmol) necessary for receptor imaging studies [3]. The documented nitro reduction pathway using Pd/C in ethanol provides a reproducible route to the substituted aniline intermediate, a transformation validated at the radiochemistry scale [4].

Building Block for 6,7-Dimethoxyquinazoline-Derived Kinase Inhibitor Synthesis

The 4,5-dimethoxy-2-nitrobenzoate scaffold is a direct precursor to 6,7-dimethoxyquinazoline derivatives via nitro reduction to aniline followed by cyclization [3]. Quinazoline cores bearing 6,7-dimethoxy substitution patterns are foundational to multiple FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib [4]. The ethyl ester form is preferred over the free carboxylic acid for these synthetic sequences because the ester moiety can be retained through the early synthetic steps and hydrolyzed only after quinazoline ring formation, providing an orthogonal protection strategy that the free acid cannot offer .

Computational Chemistry and Molecular Docking Reference Standard for Nitro-Dimethoxybenzoate Pharmacophore

The availability of a fully solved single-crystal X-ray structure with 30% probability displacement ellipsoids [3] makes ethyl 4,5-dimethoxy-2-nitrobenzoate uniquely suitable as a structural reference standard among 4,5-dimethoxy-2-nitrobenzoate esters. Medicinal chemistry teams investigating the nitro-dimethoxybenzoate pharmacophore in virtual screening campaigns can import the validated 3D coordinates directly into docking software (e.g., AutoDock, Schrödinger Glide) without performing geometry optimization that might introduce artifacts [4]. This is particularly valuable for fragment-based drug discovery programs where accurate starting geometries improve pose prediction and binding affinity estimation .

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